molecular formula C11H12N2O2 B1464216 [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol CAS No. 939053-55-1

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

Cat. No. B1464216
M. Wt: 204.22 g/mol
InChI Key: IXIODNUPYPVUBO-UHFFFAOYSA-N
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Description

Pyrazole derivatives, such as the one you’re interested in, are known for their diverse pharmacological effects . They are often used in the synthesis of various drugs and have shown potent antileishmanial and antimalarial activities .


Synthesis Analysis

While specific synthesis information for “[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol” is not available, pyrazole derivatives are typically synthesized through reactions involving hydrazine .


Chemical Reactions Analysis

Pyrazole derivatives have been shown to exhibit various biological activities, which suggests they may undergo a range of chemical reactions .

Scientific Research Applications

Antimicrobial Activity

Research demonstrates that derivatives of 1H-pyrazol, including [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, have been synthesized and evaluated for their antimicrobial properties. A study by Kumar et al. (2012) showed that compounds with a methoxy group, similar to the one , exhibit high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Novel Synthesis Methods

The compound has also been used in novel synthetic approaches. Reddy et al. (2012) described a Prins cyclization process involving [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, leading to the synthesis of new hexahydro-1H-furo[3,4-c]pyran derivatives (Reddy, Sreelatha, Kishore, Borkar, & Yadav, 2012).

Regioselective Synthesis

Alizadeh et al. (2015) reported a regioselective procedure for synthesizing 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives, indicating the versatility of pyrazole derivatives in regioselective synthesis processes (Alizadeh, Moafi, & Zhu, 2015).

Anticancer Activity

A study by Radhika et al. (2020) on pyrazoline incorporated isoxazole derivatives, closely related to [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol, revealed potential anticancer properties against human breast cancer cell lines, highlighting the potential use of such compounds in cancer research (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Future Directions

The future directions for research on “[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol” could involve further exploration of its potential pharmacological effects, given the known activities of similar pyrazole derivatives .

properties

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11-5-3-2-4-9(11)10-6-8(7-14)12-13-10/h2-6,14H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIODNUPYPVUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol

CAS RN

939053-55-1
Record name [5-(2-methoxyphenyl)-1H-pyrazol-3-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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